molecular formula C20H15N3O3S B11316535 N-phenyl-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

N-phenyl-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide

Cat. No.: B11316535
M. Wt: 377.4 g/mol
InChI Key: BTOHXRUPYOUSGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide: is a heterocyclic compound that features a unique combination of phenyl, thiophene, and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by the cyclization of a hydrazide with a carboxylic acid derivative under acidic or basic conditions.

    Coupling with Thiophene: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction such as the Suzuki or Stille coupling.

    Attachment of the Phenyl Group: The phenyl group is introduced via a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: The phenyl and thiophene rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl and thiophene derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-phenyl-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

The compound has shown potential in biological applications, particularly as an antimicrobial and antioxidant agent. Studies have demonstrated its activity against various bacterial strains and its ability to scavenge free radicals .

Medicine

In medicinal chemistry, this compound is being investigated for its potential as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as organic semiconductors and corrosion inhibitors. Its unique electronic properties make it suitable for applications in organic electronics and protective coatings .

Mechanism of Action

The mechanism of action of N-phenyl-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide involves its interaction with specific molecular targets. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. The compound’s antioxidant activity is due to its ability to donate electrons and neutralize free radicals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-2-{3-[5-(thiophen-2-yl)-1,2,4-oxadiazol-3-yl]phenoxy}acetamide stands out due to its combination of phenyl, thiophene, and oxadiazole rings, which confer unique electronic and steric properties. These features enhance its reactivity and make it a versatile compound for various applications in chemistry, biology, medicine, and industry.

Properties

Molecular Formula

C20H15N3O3S

Molecular Weight

377.4 g/mol

IUPAC Name

N-phenyl-2-[3-(5-thiophen-2-yl-1,2,4-oxadiazol-3-yl)phenoxy]acetamide

InChI

InChI=1S/C20H15N3O3S/c24-18(21-15-7-2-1-3-8-15)13-25-16-9-4-6-14(12-16)19-22-20(26-23-19)17-10-5-11-27-17/h1-12H,13H2,(H,21,24)

InChI Key

BTOHXRUPYOUSGM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC(=O)COC2=CC=CC(=C2)C3=NOC(=N3)C4=CC=CS4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.